2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol
Overview
Description
2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chlorophenyl group, and a phenylmethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the phenylmethoxyphenol moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol involves its interaction with specific molecular targets. The oxazole ring and phenolic groups can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 4-tert-Butyl-3-iodoheptane
- 1-Bromo-4-sec-butyl-2-methylbenzene
Uniqueness
2-[4-(2-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring and the phenylmethoxyphenol moiety provides a versatile scaffold for further modification and optimization in various applications.
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-phenylmethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3/c1-15-22(18-9-5-6-10-20(18)24)23(28-25-15)19-12-11-17(13-21(19)26)27-14-16-7-3-2-4-8-16/h2-13,26H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFATSOZWUYBRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2Cl)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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